2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde
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Overview
Description
2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde is an organic compound with the molecular formula C15H11F3O2. It is characterized by the presence of a trifluoromethyl group attached to a benzyl ether, which is further connected to a benzaldehyde moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde typically involves the reaction of 3-(trifluoromethyl)benzyl alcohol with 2-hydroxybenzaldehyde under specific conditions. A common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the etherification reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid.
Reduction: 2-{[3-(Trifluoromethyl)benzyl]oxy}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde is largely dependent on its chemical structure. The trifluoromethyl group can influence the compound’s reactivity and interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzaldehyde: Similar structure but lacks the benzyl ether linkage.
2-(Trifluoromethyl)benzaldehyde: Similar structure but with the trifluoromethyl group directly attached to the benzaldehyde ring.
3-(Trifluoromethyl)benzyl alcohol: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Uniqueness
2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde is unique due to the combination of the trifluoromethyl group and the benzyl ether linkage, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)13-6-3-4-11(8-13)10-20-14-7-2-1-5-12(14)9-19/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDJEFILNNPTJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397494 |
Source
|
Record name | 2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667437-45-8 |
Source
|
Record name | 2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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